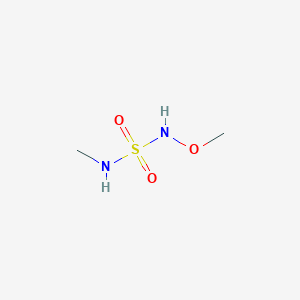
N-Methoxy-N'-methylsulfuric diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methoxy-N’-methylsulfuric diamide: is an organic compound with the molecular formula C₂H₈N₂O₃S It is a diamide, which means it contains two amide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
N-Methylation of Amines: One common method involves the N-methylation of amines using dimethyl sulfoxide (DMSO) in the presence of formic acid.
One-Pot Synthesis: Another method involves the one-pot synthesis of N-methoxy-N-methyl amides from carboxylic acids using trichloroacetonitrile and triphenylphosphine.
Industrial Production Methods: Industrial production methods for N-Methoxy-N’-methylsulfuric diamide typically involve catalytic hydrogenative alkylation with formaldehyde at high pressure .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Methoxy-N’-methylsulfuric diamide can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using various reducing agents, such as metal hydrides.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: N-Methoxy-N’-methylsulfuric diamide is used as a versatile intermediate in organic synthesis. It serves as an excellent acylating agent for organolithium or organomagnesium reagents .
Biology: In biological research, this compound is used to study the effects of diamides on various biological systems, particularly in the context of insecticide resistance .
Medicine: While specific medical applications are still under investigation, the compound’s unique properties make it a potential candidate for drug development.
Industry: In the industrial sector, N-Methoxy-N’-methylsulfuric diamide is used in the production of various chemicals and materials, including dyes and pharmaceuticals .
Mécanisme D'action
The mechanism of action of N-Methoxy-N’-methylsulfuric diamide involves its interaction with specific molecular targets. In the context of insecticides, diamides act on the ryanodine receptor, a calcium channel in muscle cells. This interaction leads to the release of stored calcium ions, causing muscle contraction, paralysis, and eventually death of the insect .
Comparaison Avec Des Composés Similaires
N-Methoxy-N-methylbenzamide: Similar in structure but with a benzene ring.
N-Methoxy-N-methylpropanamide: Similar but with a propanamide group.
Uniqueness: N-Methoxy-N’-methylsulfuric diamide is unique due to its sulfuric diamide structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
112705-72-3 |
|---|---|
Formule moléculaire |
C2H8N2O3S |
Poids moléculaire |
140.16 g/mol |
Nom IUPAC |
N-(methoxysulfamoyl)methanamine |
InChI |
InChI=1S/C2H8N2O3S/c1-3-8(5,6)4-7-2/h3-4H,1-2H3 |
Clé InChI |
CEDVCLHJKYJMKI-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)NOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


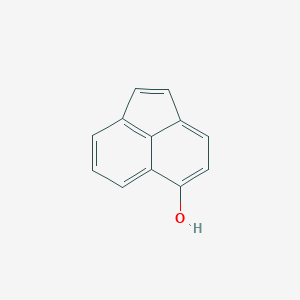
![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)

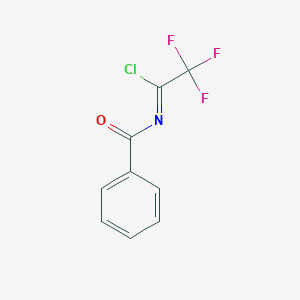
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)
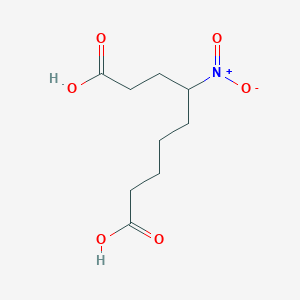
![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
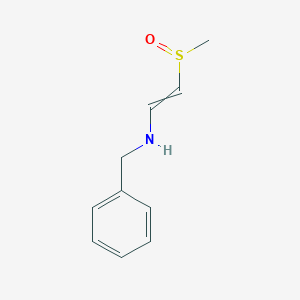
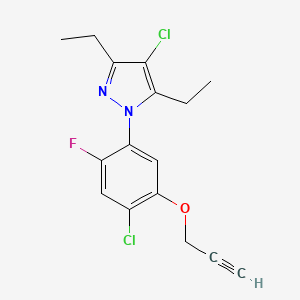


![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)
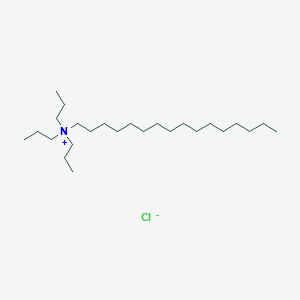
![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)
